6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid
CAS No.:
Cat. No.: VC18144718
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO5 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C22H21NO5/c24-20(25)22-11-14(9-10-28-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
| Standard InChI Key | VZAOMMLFHGMQFR-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclic carboxylic acid derivatives. It features a unique structural arrangement with both nitrogen and oxygen heteroatoms, making it an interesting subject for studies in organic synthesis and pharmacology.
Structural Features
This compound is characterized by its bicyclic system, which includes an oxa (oxygen-containing) bridge and an azabicyclic component (nitrogen-containing). The fluorenylmethoxycarbonyl group attached to the molecule contributes to its lipophilicity and stability. The structural complexity of this compound is a key factor in its potential applications in medicinal chemistry.
Synthesis
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, pressure, and solvent selection, to optimize yield and purity. Detailed technical information about these reactions is often proprietary or found in specialized literature.
Related Compounds
Other compounds featuring the fluorenylmethoxycarbonyl (Fmoc) group, such as 8-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-3,6-dioxa-n-octanoic acid, are used in peptide synthesis and bioscience applications. These compounds highlight the versatility of Fmoc-protected derivatives in various chemical and biological applications .
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